N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is a research compound with a molecular formula of C12H22N4O3S and a molecular weight of 302.40 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c16-11-15(5-8-20-9-6-15)17-22(18,19)13-3-4-14-12(10-13)2-1-7-21-14/h3-4,10,17H,1-2,5-9,11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTUFPHGKNBFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3(CCOCC3)CN)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide involves several steps. One common method includes the reaction of 4-aminomethyltetrahydropyran with appropriate sulfonamide derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Hydrolysis: Acid-catalyzed hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[4-(aminomethyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide can be compared with similar compounds such as:
4-aminomethyltetrahydropyran: A precursor in the synthesis of the target compound.
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: Another sulfonamide derivative with similar research applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
